3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of Thiophene and Carboxamide Groups: The thiophene and carboxamide groups can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide
- 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxylate
- 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxylic acid
Uniqueness
The uniqueness of 3-(tert-Butyl)-N-(1-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the thiophene ring can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
CAS No. |
188913-07-7 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
3-tert-butyl-N-(1-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O2S/c1-9(11-6-5-7-19-11)15-13(17)10-8-12(16-18-10)14(2,3)4/h5-9H,1-4H3,(H,15,17) |
InChI Key |
JTOILRFJVLRGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC(=NO2)C(C)(C)C |
Origin of Product |
United States |
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